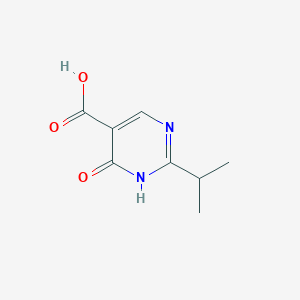

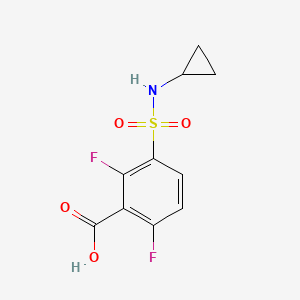

4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Overview

Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Synthesis Analysis

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

The reactivity of pyrazoles can be influenced by their tautomeric and conformational preferences . Understanding these preferences is therefore of utmost relevance for the design of synthetic methods where they take part .Scientific Research Applications

Antioxidant and Analgesic Activities

- A series of Schiff bases derived from 4-amino-1,2,4-triazole containing a pyrazole moiety have been synthesized. These compounds demonstrated significant in vivo analgesic and in vitro antioxidant activities. This research suggests the potential utility of these compounds in developing treatments for conditions associated with oxidative stress and pain (Karrouchi et al., 2016).

Reactivity and Biological Evaluation

- Schiff bases tethered with 1,2,4-triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities. The study highlights the compounds' potential as antioxidant agents and for treating conditions like diabetes through α-glucosidase inhibition (Pillai et al., 2019).

Synthesis and Biological Potential

- The synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol and their pre-screening studies indicate their potential for further pharmacological research, particularly in anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

Antimicrobial Activities

- New 1,2,4-triazoles derived from isonicotinic acid hydrazide were synthesized and evaluated for their antimicrobial activities. This research contributes to the search for new antimicrobial agents capable of combating various bacterial infections (Bayrak et al., 2009).

Antioxidant and Antibacterial Agents

- Thiazole, pyridine, and pyrazole derivatives have been synthesized and evaluated as antioxidant candidates. Their potential as potent antioxidant agents highlights the importance of these heterocyclic compounds in medicinal chemistry and pharmacy (Kaddouri et al., 2020).

properties

IUPAC Name |

4-amino-3-(1,5-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6S/c1-4-5(3-9-12(4)2)6-10-11-7(14)13(6)8/h3H,8H2,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZRKCQTEAYDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)